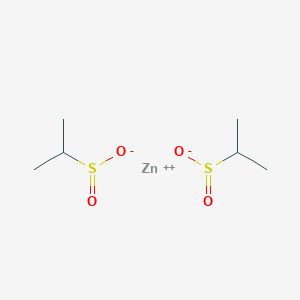
Baran IPS Reagent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Baran IPS Reagent, also known as zinc isopropylsulfinate, is a versatile chemical reagent developed by Professor Phil BaranThis reagent is part of a broader toolkit of zinc sulfinates that enable the functionalization of carbon-hydrogen bonds in a variety of chemical contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc isopropylsulfinate involves the reaction of isopropylsulfinyl chloride with zinc chloride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated as a solid .
Industrial Production Methods
Industrial production of zinc isopropylsulfinate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The reagent is then purified and packaged for distribution to research laboratories and industrial users .
Análisis De Reacciones Químicas
Types of Reactions
Zinc isopropylsulfinate primarily undergoes substitution reactions where it replaces a hydrogen atom in a carbon-hydrogen bond with an isopropyl group. This reagent is particularly effective in the isopropylation of heteroaromatic compounds .
Common Reagents and Conditions
The reactions involving zinc isopropylsulfinate typically require a 70% aqueous solution of t-butyl hydroperoxide as an oxidant. The reactions can be carried out in various solvents, including water, chlorinated solvents, and dimethyl sulfoxide (DMSO). The choice of solvent can influence the regioselectivity of the reaction .
Major Products
The major products of reactions involving zinc isopropylsulfinate are isopropylated heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
Zinc isopropylsulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of zinc isopropylsulfinate involves the generation of isopropyl radicals through the decomposition of t-butyl hydroperoxide. These radicals then react with the target molecule, replacing a hydrogen atom with an isopropyl group. The reaction proceeds via a radical chain mechanism, with zinc acting as a stabilizing agent for the intermediate radicals .
Comparación Con Compuestos Similares
Similar Compounds
Zinc trifluoromethanesulfinate: Used for trifluoromethylation reactions.
Zinc difluoromethanesulfinate: Used for difluoromethylation reactions.
Sodium trifluoromethylsulfinate: Another reagent for trifluoromethylation.
Uniqueness
Zinc isopropylsulfinate is unique in its ability to introduce isopropyl groups into heterocycles under mild conditions. Unlike other alkylation reagents, it does not require the use of transition metal catalysts, making it more environmentally friendly and easier to handle .
Propiedades
IUPAC Name |
zinc;propane-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O2S.Zn/c2*1-3(2)6(4)5;/h2*3H,1-2H3,(H,4,5);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEMMWYYSHSBTQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)[O-].CC(C)S(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
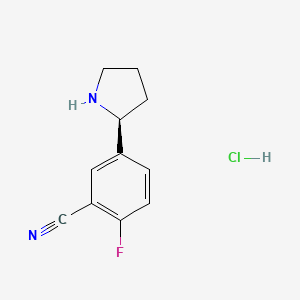
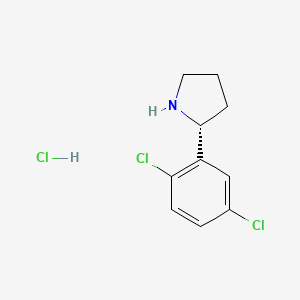
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B7947607.png)
![propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B7947615.png)
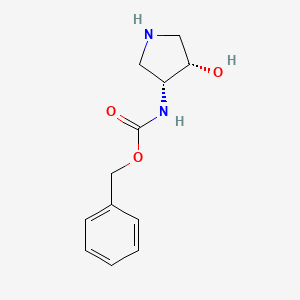
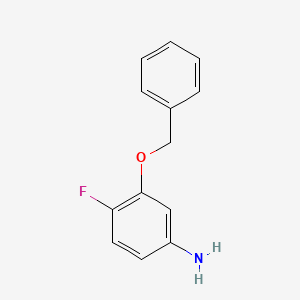
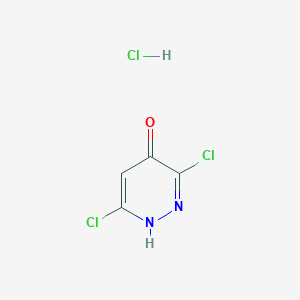

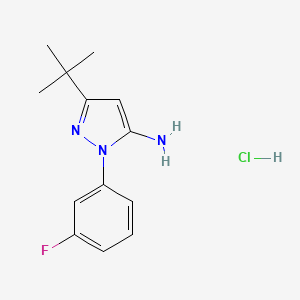
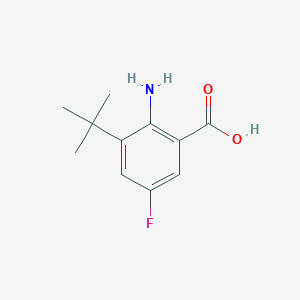
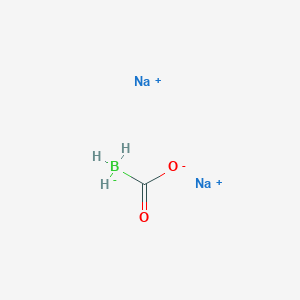
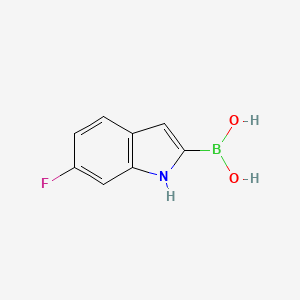
![METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE](/img/structure/B7947691.png)
![5-Fluoro-thiazolo[5,4-b]pyridin-2-ol](/img/structure/B7947700.png)
